molecular formula C17H12BrN3S B5449451 6-(4-bromophenyl)-2-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole

6-(4-bromophenyl)-2-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B5449451
M. Wt: 370.3 g/mol
InChI Key: RMNWIBFNDUSHNC-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-2-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that features both imidazole and thiadiazole rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with 4-methylbenzoyl chloride to form an intermediate, which then undergoes cyclization with thiosemicarbazide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-2-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the heterocyclic core.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve solvents such as dichloromethane or ethanol and may require heating or cooling to specific temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b][1,3,4]thiadiazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Applications in materials science, such as the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b][1,3,4]thiadiazoles with different substituents on the phenyl rings. Examples include:

  • 6-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole
  • 6-(4-fluorophenyl)-2-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(4-bromophenyl)-2-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, can make it a useful intermediate for further functionalization.

Properties

IUPAC Name

6-(4-bromophenyl)-2-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3S/c1-11-2-4-13(5-3-11)16-20-21-10-15(19-17(21)22-16)12-6-8-14(18)9-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNWIBFNDUSHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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